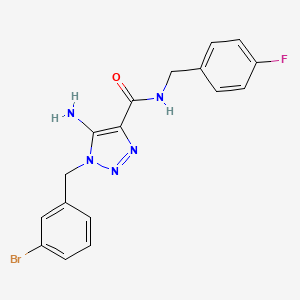

5-amino-1-(3-bromobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-Amino-1-(3-bromobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a 3-bromobenzyl group at position 1 and a 4-fluorobenzyl carboxamide at position 2. This scaffold is part of a broader class of 5-amino-1,2,3-triazole-4-carboxamides, which are notable for their modular synthesis and diverse biological applications, including targeting bacterial SOS response pathways, anticancer activity, and enzyme inhibition .

Key structural features:

- Triazole core: Provides rigidity and hydrogen-bonding capacity.

- 3-Bromobenzyl substituent: Introduces steric bulk and electron-withdrawing effects.

Properties

IUPAC Name |

5-amino-1-[(3-bromophenyl)methyl]-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrFN5O/c18-13-3-1-2-12(8-13)10-24-16(20)15(22-23-24)17(25)21-9-11-4-6-14(19)7-5-11/h1-8H,9-10,20H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSABSPRZRGGEGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-1-(3-bromobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family. Its unique structure allows for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound primarily involves its interaction with various biological targets. The triazole ring is known to interact with enzymes and receptors, modulating their activity. Common targets include:

- Kinases : Inhibition or activation can lead to altered signaling pathways.

- Proteases : Modulation may affect protein degradation processes.

- G-protein coupled receptors (GPCRs) : Interaction can influence cellular responses.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess potent activity against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for similar compounds have been reported as follows:

| Compound | MIC (μM) | Target |

|---|---|---|

| T4 | ≤21.25 | Mtb |

| T5 | ≤21.25 | Mtb |

| T6 | ≤21.25 | Mtb |

| T11 | ≤21.25 | Mtb |

| T14 | ≤21.25 | Mtb |

These findings suggest that this compound may similarly exhibit antimicrobial properties.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. For example, a related triazole derivative demonstrated IC50 values against cancer cell lines such as AGS and HCT116:

| Cell Line | IC50 (μM) |

|---|---|

| AGS | 2.63 ± 0.17 |

| HCT116 | 11.57 ± 0.53 |

These results indicate that the compound could inhibit cancer cell proliferation effectively.

Study on Antitubercular Activity

In a recent study examining a series of triazole derivatives for their antitubercular properties, compounds were screened against the Mycobacterium tuberculosis H37Rv strain using the microplate alamar blue assay (MABA). Notably, eight compounds exhibited significant activity with MIC values below 21.25 μM, indicating strong potential for further development as therapeutic agents against tuberculosis .

Study on Antifungal Activity

A comprehensive review highlighted the antifungal properties of 1,2,3-triazole-containing hybrids. The compounds demonstrated potent antifungal effects across various fungal strains, suggesting that similar structural analogs like this compound may also possess significant antifungal activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key analogues and their biological/physical properties:

Key Observations:

Positional Isomerism (Bromine) :

- The 3-bromobenzyl group in the target compound vs. 4-bromobenzyl in alters electronic and steric interactions. The 3-bromo derivative may exhibit better target engagement due to reduced symmetry and enhanced dipole interactions.

- Melting points (e.g., 217–219°C for the 4-bromo analogue ) suggest similar crystallinity, but solubility differences are likely due to substituent positioning.

Halogen Substitution (Br vs. Cl) :

- The 3-chlorobenzyl analogue shares the 4-fluorobenzyl carboxamide with the target compound. Chlorine’s smaller size and lower electronegativity may reduce binding affinity compared to bromine but improve metabolic stability .

Carboxamide Variations :

- The 4-fluorobenzyl group (common in the target and ) enhances membrane permeability compared to unsubstituted or polar carboxamides (e.g., Lead 1 in ).

- Antiproliferative analogues with dimethoxyphenyl substituents highlight the scaffold’s versatility in targeting diverse pathways.

Bacterial SOS Response Inhibition

- Lead 1 (Carbamoylmethyl substituent) : Demonstrated IC50 = 32 µM in LexA cleavage assays. Analogues with bulkier substituents (e.g., bromobenzyl) may enhance binding to LexA’s β-turn region, critical for self-cleavage .

- Target Compound : The 3-bromobenzyl group’s steric bulk could mimic β-turn conformations more effectively than smaller substituents (e.g., chlorobenzyl), though direct assay data are lacking .

Anticancer Activity

- 4-Fluorophenyl derivatives: Compounds like 5-amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-... showed selective activity against CNS cancer cells (GP = -27.30%) . The target’s 4-fluorobenzyl group may similarly enhance interactions with kinase or protease targets.

Metabolic Stability

Physicochemical and Spectroscopic Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.